2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide
Description
2-Chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a nitro group at position 5, a chlorine substituent at position 2, and a 2-(morpholin-4-yl)ethyl chain attached to the sulfonamide nitrogen.
Properties
IUPAC Name |
2-chloro-N-(2-morpholin-4-ylethyl)-5-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O5S/c13-11-2-1-10(16(17)18)9-12(11)22(19,20)14-3-4-15-5-7-21-8-6-15/h1-2,9,14H,3-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVLZMIGUSEHBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with multiple receptors, suggesting a broad-spectrum biological activity.
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes, potentially influencing various biological activities.
Biochemical Pathways
Based on the broad biological activity of similar compounds, it can be inferred that multiple pathways could be affected, leading to downstream effects on cellular processes.
Result of Action
Given the potential broad-spectrum biological activity of similar compounds, it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biological Activity
2-chloro-N-[2-(morpholin-4-yl)ethyl]-5-nitrobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a morpholine moiety and a nitrobenzene sulfonamide framework. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antioxidant properties, supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. The compound was evaluated against various bacterial strains to determine its Minimum Inhibitory Concentration (MIC).
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus | >100 | |
| Escherichia coli | >100 | |
| Pseudomonas aeruginosa | >100 | |
| Klebsiella pneumoniae | >100 |
In a study, the compound did not exhibit significant antimicrobial activity below 100 μM against the tested Gram-positive and Gram-negative bacteria, indicating limited efficacy in this domain.
Antiviral Activity
Recent investigations have highlighted the potential antiviral properties of sulfonamide derivatives. The compound was tested against several viruses, revealing promising results.
Table 2: Antiviral Activity
| Virus | IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|
| Coxsackievirus B | 7.5 ± 0.8 | 1.8 | |
| Avian Paramyxovirus | 1.5 ± 0.2 | 2.8 |
The compound demonstrated inhibitory effects against Coxsackievirus B and Avian Paramyxovirus, suggesting its potential as an antiviral agent.
Antioxidant Activity
Antioxidant properties were also assessed using DPPH and FRAP assays. The results indicated varying degrees of radical scavenging activity.
Table 3: Antioxidant Activity
The compound showed notable antioxidant activity, particularly in the DPPH assay, indicating its potential to mitigate oxidative stress.
Case Studies
Several case studies have explored the biological activity of sulfonamides similar to our compound of interest:
- Antiviral Research : A study demonstrated that sulfonamides with morpholine groups exhibited significant inhibitory activity against Ebola virus glycoproteins, suggesting a broader application in viral infections .
- Synthesis and Characterization : Research involving the synthesis of various sulfonamide derivatives showed that modifications to the morpholine structure could enhance biological activity, indicating that structural variations are critical for optimizing efficacy .
Comparison with Similar Compounds
Key Observations :
- The morpholin-4-yl ethyl group in the target compound distinguishes it from analogs like 8f , which features a benzoxazole substituent linked to a 4-ethylphenyl group. This difference likely alters solubility and target selectivity .
- Synthesis of morpholine-containing analogs (e.g., 6c–f ) typically achieves moderate yields (63–74%) via nucleophilic substitution reactions .
Key Findings :
- The morpholin-4-yl ethyl substituent in 16 reduced PPARγ binding affinity by 14-fold compared to simpler alkyl chains, highlighting its context-dependent efficacy .
- Morpholine-containing derivatives (e.g., 6c–f ) exhibited broad-spectrum antimicrobial activity, with 6f showing potent inhibition against C. albicans (MIC: 8 µg/mL) .
Mechanistic and Pharmacological Insights
- Morpholine Role : While morpholine groups improve solubility and bioavailability, they may compromise binding affinity in certain targets (e.g., PPARγ) due to steric or electronic mismatches .
- Antimicrobial Potential: Structural parallels to 6c–f suggest the target compound could inhibit microbial growth via sulfonamide-mediated interference with folate biosynthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
